MorDalphos Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MorDalphos Pd G3, also known as (2-(Di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst. This compound is air, moisture, and thermally stable, and it is highly soluble in a wide range of common organic solvents. It is widely used as a reagent for palladium-catalyzed cross-coupling reactions .
Preparation Methods
MorDalphos Pd G3 is synthesized through a modified procedure involving the fragment of C-deprotonated 2-aminobiphenyl. The synthetic route includes the use of phosphine ligands such as XPhos and RuPhos. The preparation can be done on a multigram scale, and the quality control is typically performed using 1H- and 31P-NMR spectroscopy .
Chemical Reactions Analysis
MorDalphos Pd G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often involve lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Common reagents include organic halides and organometallic reagents, and the major products are typically biaryl compounds .
Scientific Research Applications
MorDalphos Pd G3 has a wide range of applications in scientific research, including:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules.
- Medicine : Utilized in the development of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of MorDalphos Pd G3 involves the formation of an active palladium species through the deprotection of the precatalyst. This active species then participates in the cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and organometallic reagents, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
MorDalphos Pd G3 is part of a series of Buchwald precatalysts, including:
- XPhos Pd G3
- RuPhos Pd G3
- tBuBrettPhos Pd G3
- SPhos Pd G3
Compared to these similar compounds, this compound offers unique features such as lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species .
Properties
Molecular Formula |
C43H56N2O4PPdS- |
---|---|
Molecular Weight |
834.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
RYGVVEDSBWPZKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.